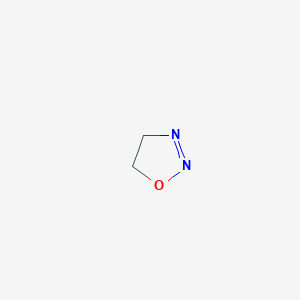
4,5-Dihydro-1,2,3-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,2,3-oxadiazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N2O and its molecular weight is 72.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4,5-Dihydro-1,2,3-oxadiazole serves as an essential building block in the design of novel pharmaceuticals. Its derivatives have been investigated for their biological activities, particularly as potential anticancer agents and in other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, research indicates that certain 1,2,4-oxadiazole derivatives exhibit potent inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Compounds such as 16a showed remarkable inhibitory activity with K_i values in the picomolar range against hCA IX . The introduction of electron-withdrawing groups has been shown to enhance the antitumor activity of these compounds .
Industrial Applications
This compound is also recognized for its role as a key intermediate in various industrial processes.
Synthesis of Ketones
This compound is postulated to be a crucial intermediate in the industrial synthesis of ketones from alkenes. The formation and decay of this compound have been studied extensively using NMR spectroscopy to monitor its reactions under controlled conditions . This synthesis pathway is essential for producing various ketones that are important in pharmaceuticals and agrochemicals.
Alkylation Reactions
Another significant application involves its role in alkylation reactions, particularly in the alkylation of DNA. This property suggests potential applications in biochemistry and molecular biology where selective modification of nucleic acids is required .
Reactive Intermediate
This compound acts as a reactive intermediate in several organic transformations.
Nitrogen Transfer Reagent
Recent findings indicate that this compound can function as a nitrogen transfer reagent, facilitating the transfer of nitrogen atoms to various substrates via elimination reactions involving ketones or aldehydes . This property opens avenues for synthesizing nitrogen-containing compounds that are vital in medicinal chemistry.
Cycloreversion and Nucleophilic Substitution
The compound's ability to undergo cycloreversion and participate in nucleophilic substitution reactions further underscores its versatility as an intermediate in organic synthesis .
Data Tables
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases relevant to cancer therapy. The results indicated that modifications to the oxadiazole ring significantly affected biological activity and selectivity towards cancerous cells while sparing non-cancerous cells .
Case Study 2: Industrial Synthesis Pathway
Research focused on the synthesis pathway involving this compound highlighted its role as an intermediate in producing ketones from alkenes. The study utilized NMR spectroscopy to elucidate reaction mechanisms and identify secondary products formed during decomposition .
Propiedades
Número CAS |
13589-37-2 |
|---|---|
Fórmula molecular |
C2H4N2O |
Peso molecular |
72.07 g/mol |
Nombre IUPAC |
4,5-dihydrooxadiazole |
InChI |
InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |
Clave InChI |
JKNSMBZZZFGYCB-UHFFFAOYSA-N |
SMILES |
C1CON=N1 |
SMILES canónico |
C1CON=N1 |
Key on ui other cas no. |
13589-37-2 |
Sinónimos |
4,5-dihydro-1,2,3-oxadiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















